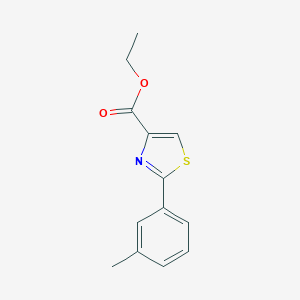

Ethyl 2-m-tolylthiazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-m-tolylthiazole-4-carboxylate is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol .

Synthesis Analysis

The synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate involves reacting ethyl bromopyruvate and thiourea . The compound is then collected as off-white precipitates . Another method involves the use of ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea .Molecular Structure Analysis

The molecular structure of Ethyl 2-m-tolylthiazole-4-carboxylate consists of a thiazole ring attached to a carboxylate group . The compound also contains a methyl group on the thiazole ring .Chemical Reactions Analysis

Ethyl 2-m-tolylthiazole-4-carboxylate can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .科学研究应用

Corrosion Inhibition of Copper

A review highlights the use of tolyltriazole, a compound with potential chemical similarity or relevance in corrosion inhibition applications, as an inhibitor for copper and brass in various corrosive environments. It demonstrates how pretreatment with tolyltriazole offers protection to copper against oxidation and corrosion in different atmospheres and aqueous solutions, suggesting potential applications of related compounds in metal preservation (Walker, 1976).

Ethyl Carbamate in Foods and Beverages

Another review discusses Ethyl Carbamate (EC), detailing its occurrence in fermented foods and beverages and its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This work elaborates on the chemical mechanisms of EC formation and methods to detect and reduce its levels in food, illustrating the importance of monitoring and managing such compounds in consumer products (Weber & Sharypov, 2009).

Alternatives to Poly(ethylene glycol) in Drug Delivery

Research on alternatives to Poly(ethylene glycol) (PEG) due to its immunogenicity highlights the search for new polymers to improve drug delivery systems. This area of study indicates a broader interest in developing safer and more effective materials for biomedical applications, which could be relevant for the exploration of Ethyl 2-m-tolylthiazole-4-carboxylate in similar contexts (Thai Thanh Hoang Thi et al., 2020).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research into the properties of materials derived from the chemical modification of hyaluronan through esterification demonstrates the potential for creating biocompatible, degradable materials suitable for various clinical applications. Such studies underline the significance of chemical modifications in producing new materials with desirable biological properties (Campoccia et al., 1998).

安全和危害

属性

IUPAC Name |

ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCPJZNCZBKRBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569500 |

Source

|

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-m-tolylthiazole-4-carboxylate | |

CAS RN |

132089-33-9 |

Source

|

| Record name | Ethyl 2-(3-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

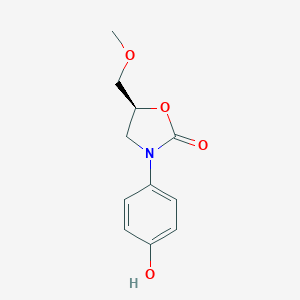

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

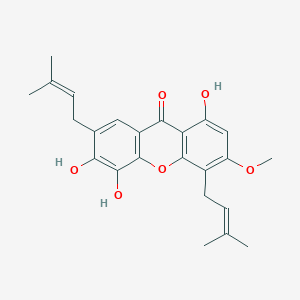

![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)